molecular formula C24H18N4O2S B2813851 (E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide CAS No. 302804-55-3

(E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide

Cat. No. B2813851
CAS RN: 302804-55-3
M. Wt: 426.49
InChI Key: WNQLUBQQVCJXGY-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C24H18N4O2S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Several studies have synthesized thiazolidinone derivatives and evaluated them for their antibacterial and antifungal activities. For instance, compounds with thiazolidinone structures have demonstrated significant efficacy against a variety of bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as against fungal pathogens such as Candida albicans and Aspergillus fumigatus. These findings suggest that thiazolidinone derivatives, including those structurally related to the compound , could serve as potential leads in the development of new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Antioxidant Activity

Some thiazolidinone derivatives have been synthesized and assessed for their antioxidant activities. The evaluation often involves comparing their efficacy to that of standard antioxidants such as ascorbic acid. Certain derivatives bearing hydroxyl groups on the phenyl ring have shown excellent antioxidant activities, which highlights the potential of thiazolidinone compounds, including those related to (E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide, in oxidative stress-related research and therapeutic applications (Čačić et al., 2010).

Cytotoxic Properties

The cytotoxic properties of thiazolidinone derivatives have also been a focus of research, with some compounds being evaluated against brine shrimp bioassay as a preliminary investigation into their potential anticancer activities. The presence of specific substituents on the thiazolidinone ring has been linked to enhanced cytotoxic activities, suggesting that structural optimization could lead to the development of new anticancer agents (Devi, Shahnaz, & Prasad, 2022).

properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c25-16-17-9-7-8-14-20(17)27-22(29)15-21-23(30)28(19-12-5-2-6-13-19)24(31-21)26-18-10-3-1-4-11-18/h1-14,21H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQLUBQQVCJXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide

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